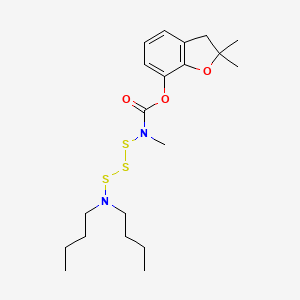
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine is a chemical compound that belongs to the class of carbamate pesticides. It is known for its insecticidal and nematicidal properties, making it widely used in agriculture to control pests in various crops. This compound is characterized by its high toxicity to mammals, birds, and aquatic organisms, and it has been banned or restricted in many countries due to its environmental and health risks .
Méthodes De Préparation
The synthesis of Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine involves several steps. One common method includes the reaction of carbofuran with dibutylamine and sulfur. The reaction conditions typically involve the use of solvents such as methylene chloride or acetonitrile and may require catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted carbamates or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of carbamate pesticides and their degradation products.
Biology: Researchers use this compound to investigate its effects on various biological systems, including its toxicity to different organisms.
Medicine: Studies have explored its potential as a lead compound for developing new pharmaceuticals with insecticidal or nematicidal properties.
Industry: It is used in the development of new pesticides and in the study of pesticide resistance in pests
Mécanisme D'action
The mechanism of action of Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death in pests. The molecular targets include acetylcholinesterase and other related enzymes in the nervous system .
Comparaison Avec Des Composés Similaires
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine can be compared with other similar compounds such as:
Carbofuran: A widely used carbamate pesticide with similar insecticidal properties but different chemical structure.
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine: Another related compound with a similar structure but different sulfur content.
Aldicarb: A carbamate pesticide with a different chemical structure but similar mode of action.
The uniqueness of Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine lies in its specific chemical structure, which imparts distinct reactivity and toxicity profiles compared to other carbamate pesticides .
Propriétés
Numéro CAS |
78081-78-4 |
|---|---|
Formule moléculaire |
C20H32N2O3S3 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)trisulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O3S3/c1-6-8-13-22(14-9-7-2)27-28-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
Clé InChI |
HOKIEQYLLHHOJM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)SSSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
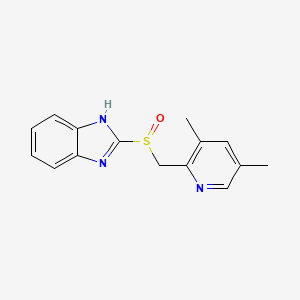
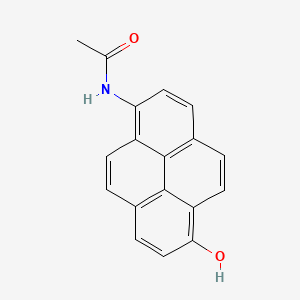
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

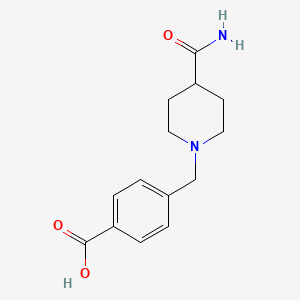


![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)
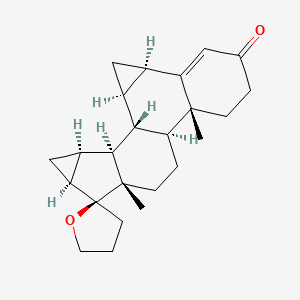
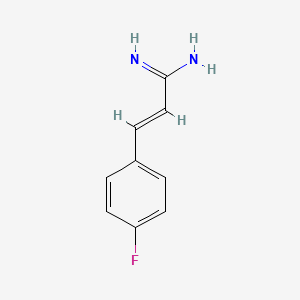
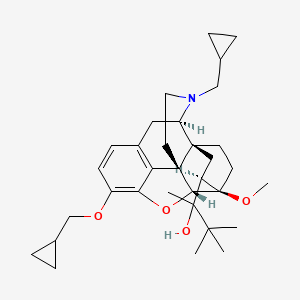
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
